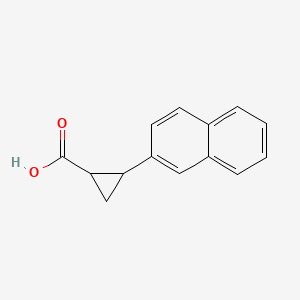

2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIYLUVAEOWOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134198-15-5 | |

| Record name | rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid reveals several logical disconnection points, primarily centered on the formation of the strained cyclopropane (B1198618) ring. The most common strategy involves a [2+1] cycloaddition approach. This disconnection breaks the C1-C3 and C2-C3 bonds of the cyclopropane ring, leading to two key synthons: a two-carbon unit derived from a naphthalene-appended olefin and a one-carbon unit, typically a carbene or a carbenoid equivalent.

The primary precursors identified through this strategy are:

A Naphthalene-Appended Olefin: This can be an electron-deficient alkene, such as ethyl 3-(naphthalen-2-yl)acrylate, which is suitable for nucleophilic cyclopropanation methods like the Corey-Chaykovsky reaction. Alternatively, an electron-rich or unactivated olefin like 2-vinylnaphthalene (B1218179) can be employed for electrophilic carbene addition reactions.

A C1 Synthon Precursor: For metal-catalyzed reactions, this is often a diazo compound, such as ethyl diazoacetate (EDA), which generates a carbene upon catalysis. For ylide-based reactions, sulfonium (B1226848) or selenonium salts are used to generate the nucleophilic methylene (B1212753) transfer agent. researchgate.netnih.gov

This overarching strategy allows for a modular synthesis where the naphthalene (B1677914) component and the carboxylic acid (or its ester precursor) are assembled before the final cyclopropanation step, which is often the key stereochemistry-determining event.

Cyclopropanation Reactions in the Synthesis of the Cyclopropane Core

The formation of the cyclopropane ring is the cornerstone of the synthesis. Various methods have been developed, each with distinct advantages concerning substrate scope, efficiency, and stereocontrol.

Transition metal catalysis is a highly efficient strategy for cyclopropane construction. univasf.edu.br These reactions typically involve the decomposition of a diazo compound by a metal catalyst to form a transient metal-carbene intermediate, which then reacts with an olefin. taylorfrancis.comresearchgate.net For the synthesis of the target molecule, this involves the reaction of a naphthalene-appended olefin, such as 2-vinylnaphthalene, with a diazo ester like ethyl diazoacetate.

Rhodium(II) and copper(I) complexes are the most common catalysts for these transformations. univasf.edu.brtaylorfrancis.com Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are particularly effective due to their high catalytic activity and ability to function as electrophiles with diazo compounds. taylorfrancis.com The choice of catalyst and ligands can significantly influence the stereoselectivity of the cyclopropanation. For instance, chiral rhodium complexes have been successfully employed in the asymmetric cyclopropanation of aryl olefins to yield optically pure cyclopropane derivatives. organic-chemistry.orgresearchgate.net Zinc-based catalysts have also been shown to generate metal-vinyl carbenes from cyclopropenes, which can then cyclopropanate dienes, suggesting a potential pathway for related transformations. beilstein-journals.orgnih.gov

| Catalyst System | Olefin Precursor | Carbene Precursor | Typical Conditions | Ref. |

| Rh₂(OAc)₄ | 2-Vinylnaphthalene | Ethyl Diazoacetate | Inert solvent (e.g., CH₂Cl₂) | taylorfrancis.com |

| Cu(I) Complexes | 2-Vinylnaphthalene | Ethyl Diazoacetate | Varies with ligand | univasf.edu.br |

| Chiral Rh(II) | Aryl Olefins | Aryldiazoacetates | Inert solvent | organic-chemistry.org |

| ZnCl₂ | 1,3-Dienes | Cyclopropenes | CH₂Cl₂, room temp. | beilstein-journals.orgnih.gov |

Photochemical methods offer an alternative, metal-free route to cyclopropanes. These reactions can proceed through several mechanisms, including the photo-induced decomposition of diazo compounds to generate free carbenes, which then add to the olefin. The denitrogenation of pyrazolines, formed from a 1,3-dipolar cycloaddition of a diazo compound to an alkene, can also be achieved photochemically to yield cyclopropanes. wikipedia.org

Another approach involves photosensitization. In the context of naphthalene-containing molecules, the naphthalene moiety itself can act as a photosensitizer. Naphthalene-sensitized photochemical isomerization of 1,2-diarylcyclopropanes has been reported, highlighting the role of charge transfer from the cyclopropane to the sensitizer. rsc.org Furthermore, photochemical methods have been used to generate reactive carbene intermediates from cyclopropane derivatives of related polycyclic aromatic systems like phenanthrene, which can then be trapped by olefins to form new cyclopropanes. nih.govacs.org This suggests that a suitably substituted naphthalene-cyclopropane derivative could serve as a photochemical precursor to a carbene for subsequent reactions.

| Method | Precursors | Key Intermediate | Conditions | Ref. |

| Pyrazoline Photolysis | Naphthalene-acrylate + Diazoalkane | Pyrazoline | UV irradiation | wikipedia.org |

| Photosensitized Isomerization | Diarylcyclopropane | Excited state complex | Naphthalene sensitizer, UV light | rsc.org |

| Photochemical Carbene Generation | Cyclopropanated Phenanthrene | Allenylidene Carbene | Photolysis in olefin trap | nih.govacs.org |

The Corey-Chaykovsky reaction is a powerful tool for cyclopropanation, especially for electron-deficient olefins such as α,β-unsaturated esters. organic-chemistry.org The reaction involves the addition of a sulfur ylide (a sulfonium or sulfoxonium ylide) to a Michael acceptor, followed by intramolecular nucleophilic attack and elimination of the sulfur-containing group to form the cyclopropane ring. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, the logical precursor is a naphthalene-derived acrylate, such as ethyl 3-(naphthalen-2-yl)acrylate. This substrate can react with dimethyloxosulfonium methylide or dimethylsulfonium methylide to furnish the desired cyclopropane ring. A key advantage of this method is its operational simplicity and high functional group tolerance. researchgate.net Research on nitronaphthalene derivatives has shown they act as effective Michael acceptors in Corey-Chaykovsky reactions with various ylides, leading to dearomatized cyclopropane products. researchgate.netnih.gov This demonstrates the feasibility of applying this methodology to activated naphthalene systems.

| Michael Acceptor | Ylide Precursor | Base | Resulting Product | Ref. |

| Ethyl 3-(naphthalen-2-yl)acrylate | Trimethylsulfoxonium iodide | NaH | Ethyl 2-(naphthalen-2-yl)cyclopropane-1-carboxylate | organic-chemistry.org |

| 1-Nitronaphthalene | Alkyl diphenyl sulfonium salt | Strong base | Benzonorcaradiene derivative | researchgate.netnih.gov |

| α,β-Unsaturated Amides | Chiral Telluronium Salt | LDA/LiBr | Vinylcyclopropane | nih.govsioc.ac.cn |

Stereoselective Synthetic Pathways

Controlling the relative and absolute stereochemistry of the cyclopropane ring is a significant challenge. The this compound molecule has two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers).

The diastereoselectivity of cyclopropanation (i.e., the preference for cis or trans isomers) is highly dependent on the chosen synthetic method.

In Metal-Catalyzed Reactions: The stereospecificity of carbene addition to alkenes is a well-established principle. The reaction is a syn-addition, meaning the stereochemistry of the starting olefin is retained in the cyclopropane product. wikipedia.org For example, the reaction of a carbene with a (E)-alkene will yield the trans-cyclopropane, while a (Z)-alkene will give the cis-cyclopropane. Diastereoselectivity can also be influenced by the steric bulk of the catalyst's ligands and the substituents on the olefin.

In Ylide Reactions: The Corey-Chaykovsky reaction often exhibits high diastereoselectivity. The reaction of sulfur ylides with α,β-unsaturated esters, ketones, and amides can be tuned to favor one diastereomer over another. nih.govsioc.ac.cn For instance, the cyclopropanation of acrylates with propargyl sulfur ylides has been shown to yield trans-cyclopropanes with high selectivity (96% de). jlu.edu.cn The choice of the ylide and the reaction conditions are critical. The use of chiral ylides, such as those derived from telluronium salts, allows for controllable diastereoselection, where either the cis or trans product can be obtained selectively by simply changing the base and additives (e.g., LiTMP/HMPA vs. LDA/LiBr). nih.govsioc.ac.cn This level of control is particularly valuable for accessing specific stereoisomers of the target molecule.

| Method | Substrate | Reagent | Diastereoselectivity | Ref. |

| Chiral Ylide Addition | α,β-Unsaturated Ester | Chiral Telluronium Salt / LiTMP | cis-vinyl-trans-substituted | nih.govsioc.ac.cn |

| Chiral Ylide Addition | α,β-Unsaturated Ester | Chiral Telluronium Salt / LDA | trans-vinyl-trans-substituted | nih.govsioc.ac.cn |

| Sulfur Ylide Addition | Acrylate | Propargyl Sulfur Ylide | High trans selectivity (96% de) | jlu.edu.cn |

| Biocatalysis | Styrene | Engineered Myoglobin (B1173299) / EDA | High trans selectivity (>98% de) | nih.gov |

Enantioselective Catalysis for Chiral Cyclopropane Formation

The direct formation of chiral cyclopropanes from prochiral precursors represents the most efficient approach to enantioenriched this compound. This is predominantly achieved through asymmetric cyclopropanation reactions, where a chiral catalyst transfers a carbene or carbenoid species to an olefin. Transition metal catalysis, particularly with rhodium and copper complexes, is a cornerstone of this methodology.

The reaction typically involves the decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of a chiral catalyst and an olefin, in this case, 2-vinylnaphthalene. The catalyst, bearing chiral ligands, creates a chiral environment that directs the approach of the olefin to the metal-carbene intermediate, thereby inducing enantioselectivity.

Key Catalytic Systems:

Rhodium(II) Catalysts: Chiral dirhodium(II) tetracarboxylates are highly effective for asymmetric cyclopropanation. The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantiomeric excess (ee).

Copper(I) Catalysts: Copper complexes with chiral ligands, such as bis(oxazoline) (Box) or salen-type ligands, are also widely used. These systems are often favored for their lower cost compared to rhodium.

Biocatalysis: Engineered enzymes, particularly myoglobin-based catalysts, have emerged as powerful tools for highly diastereo- and enantioselective cyclopropanation. nih.govnih.gov These biocatalysts can operate in whole-cell systems, offering a greener and more scalable alternative to traditional metal catalysis. nih.gov

The success of these catalytic systems is highly dependent on the specific substrate and the fine-tuning of the chiral ligand. For the synthesis of a 2-arylcyclopropane derivative like the target compound, catalysts are selected to control both diastereoselectivity (cis/trans ratio) and enantioselectivity.

| Catalyst Type | Common Chiral Ligands | Typical Substrates | Key Advantages |

|---|---|---|---|

| Rhodium(II) | Chiral Carboxylates (e.g., N-tetrachlorophthaloyl-tert-leucinate) | Styrenes, Vinylarenes | High turnover numbers, excellent enantioselectivity |

| Copper(I) | Bis(oxazoline) (Box), Salen | Styrenes, Dienes | Lower cost, readily available ligands |

| Engineered Myoglobin | Protein scaffold | Styrenes, Vinylarenes | Exceptional stereoselectivity (often >99% de/ee), environmentally benign nih.gov |

Resolution Techniques for Enantioenriched Products

When direct asymmetric synthesis is not feasible or fails to provide sufficient enantiopurity, the resolution of a racemic mixture of this compound is a viable alternative. Resolution separates a racemate into its constituent enantiomers. libretexts.org

The most common method is classical resolution via diastereomeric salt formation . wikipedia.org This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orgopenstax.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgopenstax.org Once a diastereomeric salt is isolated in pure form, treatment with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. libretexts.org

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

Naturally occurring alkaloids like brucine, strychnine, and quinine. libretexts.org

Synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.org

Chiral amino alcohols, for example, (S)-(+)-2-(N-benzylamino)butan-1-ol. researchgate.net

Another powerful technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov This method is highly effective for both analytical assessment of enantiomeric purity and for preparative-scale separations. researchgate.net

Functional Group Interconversions on Precursors and the Carboxylic Acid Moiety

The synthesis of the target molecule often involves the strategic manipulation of functional groups either before or after the formation of the cyclopropane ring.

A common synthetic route involves forming the cyclopropane ring with a precursor to the carboxylic acid, such as a nitrile (-CN) or an ester (-COOR), already in place. The final step is then the conversion of this group into the desired carboxylic acid moiety.

Hydrolysis of Nitriles: Cyclopropanecarbonitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid with heating, proceeds via a primary amide intermediate. Base-catalyzed hydrolysis, using a strong base like sodium hydroxide (B78521) followed by an acidic workup, is also a robust method. youtube.com

Hydrolysis of Esters (Saponification): The conversion of a cyclopropanecarboxylate (B1236923) ester to the carboxylic acid is readily achieved through saponification. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the carboxylate salt. Subsequent acidification with a strong acid yields the final carboxylic acid.

These hydrolysis reactions are fundamental transformations in organic synthesis and are generally high-yielding. google.com

An alternative strategy involves forming the cyclopropane ring first and then introducing the naphthalene group using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. audreyli.com

This approach would typically involve the reaction of a cyclopropane derivative bearing a boronic acid or boronate ester with a naphthalene derivative bearing a halide or triflate, such as 2-bromonaphthalene. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate, in the presence of a suitable phosphine (B1218219) ligand and a base. audreyli.com

Example Reaction Scheme: Cyclopropylboronic acid + 2-Bromonaphthalene --(Pd catalyst, ligand, base)--> 2-(Naphthalen-2-yl)cyclopropane

This method offers a modular approach, allowing for the late-stage introduction of the naphthalene moiety and potentially other aryl groups. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. audreyli.comnih.gov The reaction can be performed with enantiomerically pure cyclopropylboronic acids, proceeding with retention of configuration at the carbon-boron bond. nih.gov

Development of Efficient and Scalable Synthetic Protocols

Moving from a laboratory-scale synthesis to a process suitable for larger-scale production requires careful optimization of the reaction protocol to maximize efficiency, safety, and cost-effectiveness.

The optimization process focuses on systematically varying key reaction parameters to find the ideal conditions for a given transformation, particularly the key stereocenter-forming cyclopropanation step.

Parameters for Optimization:

Catalyst and Ligand: Screening a library of catalysts and ligands is often the first step. For metal-catalyzed reactions, subtle changes in the ligand's electronic and steric properties can have a profound impact on both yield and stereoselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reactants.

Temperature: Temperature affects reaction rates and can also influence selectivity. Lower temperatures often favor higher enantioselectivity in asymmetric catalysis.

Reactant Concentration: Adjusting the concentration of reactants can impact reaction kinetics and minimize side reactions.

Base/Additives: In cross-coupling reactions, the choice of base is critical. audreyli.com In other reactions, additives may be used to enhance catalyst stability or suppress unwanted pathways.

The goal of optimization is to achieve the desired product with the highest possible yield and stereoselectivity while using the lowest possible catalyst loading, shortest reaction time, and most environmentally benign conditions. unl.ptnih.gov Continuous flow chemistry is also being explored as a method to improve the safety and scalability of reactions that require harsh conditions or involve unstable intermediates. acs.org

| Parameter | Variables to Test | Potential Impact |

|---|---|---|

| Catalyst Loading | 0.1 mol% to 5 mol% | Cost, reaction rate, turnover number |

| Solvent | DCM, Toluene, THF, Diethyl Ether | Yield, enantioselectivity, solubility |

| Temperature | -78 °C to Room Temperature | Reaction rate, selectivity (lower temp often increases ee%) |

| Diazo Add. Rate | Syringe pump (slow) vs. single portion (fast) | Minimization of side reactions (e.g., carbene dimerization) |

One-Pot and Cascade Methodologies in Synthesis

One-pot and cascade reactions represent a paradigm of efficiency in chemical synthesis, minimizing waste, saving time, and often improving yields by avoiding the isolation of intermediates. 20.210.105 These approaches are increasingly applied to the construction of complex molecules, including functionalized cyclopropanes.

A prominent one-pot strategy for synthesizing multisubstituted cyclopropanes involves a Michael-initiated ring-closure (MIRC) reaction. daneshyari.com In a hypothetical application to the synthesis of this compound, this could involve the reaction of a naphthalene-containing chalcone (B49325) analogue with a suitable carbanion source that can deliver the carboxylic acid functionality. For instance, the reaction of (E)-3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one with a malonic ester derivative in the presence of a base could initiate a cascade. The initial Michael addition would be followed by an intramolecular nucleophilic substitution, effectively closing the three-membered ring in a single pot.

Another powerful approach is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. nih.govresearchgate.net This method allows for the direct conversion of carboxylic acids into structurally diverse cyclopropanes. In a potential synthesis of the target molecule, a readily available aliphatic carboxylic acid could be coupled with a naphthalene-substituted chloroalkyl alkene under visible light irradiation with an appropriate photocatalyst. nih.gov This process proceeds through a radical-polar crossover mechanism, where a carbanion intermediate is generated and undergoes intramolecular alkylation to form the cyclopropane ring. nih.govresearchgate.net

The following table outlines representative conditions for such cascade reactions, adapted for the synthesis of a generic cyclopropane derivative, illustrating the key parameters that would be optimized for the synthesis of this compound.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ir(ppy)₂(dtbbpy)PF₆ (1) | Cs₂CO₃ | DMF | 50 | High |

| 2 | 4CzIPN (1) | Cs₂CO₃ | DMF | 50 | Quantitative |

| 3 | None (Base Mediated) | NaH | THF | Reflux | Moderate-High |

This table is illustrative of typical conditions for photoredox and base-mediated cyclopropanation reactions and does not represent experimentally verified data for the specific target compound.

These methodologies offer significant advantages in terms of operational simplicity and atom economy, making them attractive for the synthesis of complex cyclopropane-containing molecules. 20.210.105

Mechanistic Insights into Cyclopropane Formation Pathways

The formation of the cyclopropane ring is governed by several distinct mechanistic pathways, each offering unique advantages in terms of stereocontrol and substrate scope.

One of the most fundamental pathways involves the addition of a carbene or carbenoid to an alkene. The Simmons-Smith reaction, for example, utilizes a zinc-copper couple with diiodomethane (B129776) to generate a carbenoid species that adds stereospecifically to an alkene in a concerted fashion. masterorganicchemistry.com For the synthesis of this compound, a precursor such as 2-vinylnaphthalene could be subjected to these conditions, followed by functional group manipulation to introduce the carboxylic acid. The concerted nature of this cycloaddition ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Another major pathway is the intramolecular cyclization of a 1,3-dihaloalkane via a Wurtz-type coupling, a classic method for forming cyclopropane rings. wikipedia.org More modern variations involve the treatment of primary haloalkanes with a strong base to generate a carbanion that undergoes an intramolecular SN2 reaction (a 3-exo-trig cyclization) to displace the halide and form the ring. wikipedia.org

Radical-polar crossover reactions have emerged as a sophisticated method for cyclopropane synthesis. researchgate.net In this mechanism, a radical is generated, which then adds to an alkene. The resulting radical intermediate is subsequently reduced to a carbanion, which undergoes an intramolecular substitution to close the ring. organic-chemistry.org This pathway is particularly versatile as it allows for the coupling of different fragments and can be initiated under mild photoredox conditions. nih.gov For instance, an iron-catalyzed process can facilitate the dehydrogenative cyclopropanation of active methylene derivatives through an oxidative radical cyclization followed by an ionic cyclization. researchgate.net

The table below summarizes the key features of these mechanistic pathways.

| Mechanistic Pathway | Key Reagents/Conditions | Key Intermediate | Stereochemistry |

| Carbene/Carbenoid Addition | CH₂I₂/Zn-Cu; Diazo compounds | Metal carbenoid; Free carbene | Stereospecific (syn-addition) |

| Intramolecular SN2 | Strong base (e.g., NaH, t-BuOK) | Carbanion | Dependent on stereocenters |

| Radical-Polar Crossover | Photocatalyst/Visible Light; FeCl₃ | Radical, then Carbanion | Often diastereoselective |

| Michael-Initiated Ring Closure | Base (e.g., NaH, Et₃N) | Enolate | Stereochemistry can be controlled |

This table provides a general overview of cyclopropanation mechanisms. The specific outcomes for the synthesis of this compound would depend on the chosen precursors and reaction conditions.

Understanding these mechanistic details is paramount for the rational design of synthetic routes to complex cyclopropanes like this compound and for controlling the stereochemical outcome of the reaction.

Structural Elucidation and Conformational Analysis of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic techniques provide a detailed view of the molecular framework by probing the magnetic and vibrational properties of its constituent atoms and bonds.

NMR spectroscopy is a powerful tool for mapping the carbon and proton environments within a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants reveal connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org Protons attached to the aromatic naphthalene (B1677914) ring would resonate in the 7.0-8.0 ppm region. The protons on the strained cyclopropane (B1198618) ring are characteristically shielded and would appear further upfield, generally between 1.0 and 3.0 ppm. chemicalbook.comrsc.org The specific stereochemistry (cis/trans) of the substituents on the cyclopropane ring significantly influences the coupling constants between the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Naphthalene Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |

| Cyclopropane (-CH-) | 1.5 - 3.0 | Multiplets |

| Cyclopropane (-CH₂-) | 1.0 - 2.0 | Multiplets |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears between 165-185 ppm. pressbooks.publibretexts.org The carbons of the naphthalene ring would produce signals in the aromatic region, approximately 120-140 ppm. The carbons of the cyclopropane ring are uniquely shielded due to the ring strain and sp³ hybridization, appearing significantly upfield, often in the range of -5 to 30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Naphthalene Aromatic (Ar-C) | 120 - 140 |

| Cyclopropane (-CH-) | 15 - 30 |

| Cyclopropane (-CH₂-) | 5 - 20 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, several key absorptions are expected. The most prominent is the very broad O–H stretching vibration of the carboxylic acid, which typically appears from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.orglibretexts.org This broadness is a result of extensive hydrogen bonding. The carbonyl (C=O) group stretch gives a strong, sharp absorption between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1400-1600 cm⁻¹ region, while C–H stretches from both the aromatic and cyclopropane moieties will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong |

| Naphthalene | C=C Stretch | 1400 - 1600 | Medium |

| Aromatic C-H | C–H Stretch | 3000 - 3100 | Medium |

| Cyclopropane C-H | C–H Stretch | ~3000 | Medium |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Medium |

HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₄H₁₂O₂. evitachem.com The calculated monoisotopic mass for this formula is approximately 212.08373 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thus confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemical Determination

While spectroscopic methods provide connectivity and functional group information, single-crystal X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously establish the relative stereochemistry of the substituents on the cyclopropane ring (i.e., whether the naphthalene and carboxylic acid groups are on the same side, cis, or opposite sides, trans, of the ring). Furthermore, the crystal structure would reveal intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which often lead to the formation of dimers in the solid state. libretexts.org

Conformational Landscape Analysis via Advanced Computational Methods

While X-ray crystallography describes the static structure in a crystal, molecules in solution or the gas phase exist as an ensemble of interconverting conformers. Computational methods are vital for exploring this dynamic landscape.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties. nih.govresearchgate.net For this compound, DFT calculations can be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of various possible conformers.

Determine Relative Energies: Establish the relative stability of different conformers, such as those arising from the rotation around the single bond connecting the naphthalene and cyclopropane rings.

Predict Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in structural assignment. researchgate.net

These calculations provide insight into the preferred spatial arrangement of the bulky naphthalene group relative to the cyclopropane ring and the orientation of the carboxylic acid functional group, offering a comprehensive understanding of the molecule's structural dynamics.

Ab Initio Molecular Orbital Calculations for Structural Refinement

To refine the three-dimensional structure of this compound, ab initio molecular orbital calculations are employed. These calculations, based on the principles of quantum mechanics, can predict the most stable arrangement of atoms in a molecule, known as the optimized geometry. A common and effective method for such calculations is Density Functional Theory (DFT), particularly using the B3LYP functional combined with a suitable basis set.

Table 1: Predicted Geometric Parameters for this compound from Ab Initio Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C(cyclopropane)-C(cyclopropane) | Data not available |

| C(cyclopropane)-C(naphthalene) | Data not available |

| C=O (carboxylic acid) | Data not available |

| C-O (carboxylic acid) | Data not available |

| O-H (carboxylic acid) | Data not available |

| **Bond Angles (°) ** | |

| C-C-C (cyclopropane ring) | Data not available |

| C(naphthalene)-C(cyclopropane)-C(cyclopropane) | Data not available |

| O=C-O (carboxylic acid) | Data not available |

| **Dihedral Angles (°) ** | |

| Naphthalene plane - Cyclopropane plane | Data not available |

Note: Specific values are dependent on the computational method and basis set used. The table is illustrative of the type of data obtained from such calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant advantage of ab initio molecular orbital calculations is the ability to predict various spectroscopic parameters. These theoretical predictions can then be compared with experimental data, providing a powerful method for validating both the computational model and the experimental structural assignment. Key spectroscopic techniques for which parameters can be predicted include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

For this compound, computational methods can predict the vibrational frequencies and intensities of IR and Raman active modes. nih.gov This allows for a detailed assignment of the experimental spectra, correlating specific absorption bands with particular molecular vibrations, such as the stretching of the C=O bond in the carboxylic acid, the C-H bonds of the cyclopropane ring, and the characteristic modes of the naphthalene ring system.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These theoretical chemical shifts can be compared to experimentally obtained NMR spectra to aid in the assignment of signals to specific atoms within the molecule. The agreement between the predicted and experimental spectroscopic data serves as a strong indicator of the accuracy of the calculated molecular structure.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | Data not available | Data not available |

| O-H Stretch | Data not available | Data not available |

| Cyclopropane C-H Stretch | Data not available | Data not available |

| Naphthalene Ring Modes | Data not available | Data not available |

| ¹H NMR Chemical Shift (ppm) | ||

| Carboxylic Acid Proton | Data not available | Data not available |

| Cyclopropane Protons | Data not available | Data not available |

| Naphthalene Protons | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | ||

| Carbonyl Carbon | Data not available | Data not available |

| Cyclopropane Carbons | Data not available | Data not available |

| Naphthalene Carbons | Data not available | Data not available |

Note: This table illustrates the type of comparative analysis that would be performed. The availability of specific experimental and computational data is required to populate the table.

Mechanistic Investigations of 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid Transformations

Reactivity Profiles of the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring is the central player in the reactivity of 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid. Its high degree of ring strain makes it susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. The presence of the naphthalene (B1677914) group as an electron-donating substituent and the carboxylic acid as an electron-withdrawing group classifies it as a donor-acceptor (D-A) cyclopropane, a privileged class of substrates known for their versatile reactivity. nih.govresearchgate.net

The cleavage of the carbon-carbon bonds within the cyclopropane ring is a hallmark of the reactivity of this compound and its derivatives. These ring-opening reactions can be initiated by various stimuli, leading to the formation of linear intermediates that can participate in subsequent transformations.

One prominent pathway involves visible-light-induced photoredox catalysis. For instance, α-naphthyl cyclopropane carboxylic esters can undergo a photoannulation reaction to yield functionalized dihydrophenalenes. The proposed mechanism for this transformation begins with a single-electron reduction of the cyclopropyl (B3062369) ester by an excited photocatalyst. This generates a ketyl-type radical, which undergoes a β-fragmentation (ring-opening) to form a radical enolate. This intermediate is then trapped in an intramolecular fashion by the naphthalene ring, leading to the final annulated product. acs.org

Thermally induced ring-opening is also a viable pathway, particularly in decarboxylative rearrangements. Studies on analogous α-(carbonyl)cyclopropane carboxylic acids have shown that thermal decarboxylation can lead to ring-opened intermediates that subsequently cyclize to form dihydrofurans. arkat-usa.org This suggests that under thermal stress, this compound could potentially undergo ring cleavage to form an α-allyl-β-keto acid-like system. arkat-usa.org

Furthermore, transition-metal-free, Brønsted acid-catalyzed domino reactions provide another route for ring-opening. In the presence of a strong acid, donor-acceptor cyclopropanes react with nucleophiles like 2-naphthols in a process that involves initial ring-opening followed by a cyclization event, affording complex polycyclic structures. frontiersin.org

Table 1: Summary of Ring-Opening Conditions and Mechanisms

| Initiation Method | Catalyst/Conditions | Key Intermediate | Typical Product Type | Reference(s) |

|---|---|---|---|---|

| Photochemical | Visible Light, Ir(Fppy)₃ | Ketyl-type radical / Radical enolate | Dihydrophenalenes | acs.org |

| Thermal | High Temperature (e.g., 120°C) | α-allyl-β-keto acid system | Dihydrofurans | arkat-usa.org |

| Acid-Catalyzed | Brønsted Acid (e.g., TfOH) | 1,3-Zwitterion | Naphthalene-fused cyclopentanes | frontiersin.org |

| Electrophilic | Selenenyl chloride (PhSeCl) | Dipolar species | Substituted butanedioates | rsc.org |

The classification of this compound as a donor-acceptor (D-A) cyclopropane is fundamental to understanding its reactivity. nih.gov The naphthalene ring serves as the electron-donating group, while the carboxylic acid (or its ester derivative) functions as the electron-accepting group. This vicinal substitution pattern polarizes the C1-C2 bond of the cyclopropane ring and facilitates its heterolytic cleavage upon treatment with a Lewis or Brønsted acid. nih.govfrontiersin.org

This acid-mediated ring-opening does not typically produce free carbocations but rather a stabilized 1,3-zwitterionic intermediate (also referred to as a 1,3-dipole). nih.govfrontiersin.org In this zwitterion, the positive charge is stabilized by the electron-donating naphthalene group at one terminus, and the negative charge is stabilized by the electron-withdrawing carboxyl group at the other. This versatile intermediate is not directly observed but is inferred from the diverse array of products formed when it is trapped by various reactants. nih.govresearchgate.net

The reactivity of this zwitterionic intermediate is central to many formal cycloaddition reactions. For example, it can engage in [3+2] cycloadditions with various unsaturated compounds (dipolarophiles) to construct five-membered rings. frontiersin.orgmsu.ru This reactivity paradigm establishes D-A cyclopropanes as valuable three-carbon building blocks in organic synthesis. researchgate.netmsu.ru The reaction of D-A cyclopropanes with 2-naphthols, for instance, proceeds through such a zwitterionic intermediate which then undergoes a domino ring-opening cyclization to yield naphthalene-fused cyclopentanes. frontiersin.org

Acid catalysis is a powerful tool for initiating transformations of this compound, leveraging the D-A nature of the substrate to promote ring-opening and subsequent rearrangements. Both Brønsted and Lewis acids can be employed, often at low catalytic loadings, to generate the key zwitterionic or carbocationic intermediates. nih.govfrontiersin.org

A prime example is the Brønsted acid-catalyzed domino ring-opening cyclization, where an acid like trifluoromethanesulfonic acid (TfOH) facilitates the reaction between the D-A cyclopropane and a nucleophile. frontiersin.org The acid promotes the cleavage of the cyclopropane ring to form the reactive 1,3-dipole, which is then intercepted by the nucleophile to build more complex molecular architectures without the need for transition metals. frontiersin.org

In addition to intermolecular reactions, acid catalysis can induce intramolecular rearrangements. The Cloke-Wilson rearrangement, for example, describes the transformation of doubly activated cyclopropanes into 2,3-dihydrofurans. This process involves a carbocation-initiated tandem intramolecular ring-opening and recyclization. organic-chemistry.org While this specific rearrangement is typically associated with cyclopropanes bearing two acceptor groups, analogous carbocation-initiated pathways could be envisioned for this compound, potentially leading to lactones or other rearranged products depending on the reaction conditions and the specific acid catalyst used. arkat-usa.orgdocumentsdelivered.com

Table 2: Examples of Acid-Catalyzed Transformations

| Catalyst Type | Example Catalyst | Reaction Type | Resulting Product Class | Reference(s) |

|---|---|---|---|---|

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Domino Ring-Opening/Cyclization | Fused Carbocycles | frontiersin.org |

| Lewis Acid | Rare-earth triflates (e.g., Sc(OTf)₃) | [3+2] Cycloaddition | Carbocycles and Heterocycles | nih.gov |

| Organocatalyst (Carbocation initiator) | 2-(Bromomethyl)naphthalene | Cloke-Wilson Rearrangement | Dihydrofurans | organic-chemistry.org |

Transformations Involving the Carboxylic Acid Moiety

Beyond the reactivity of the strained ring, the carboxylic acid group provides a handle for a variety of functional group interconversions. These transformations generally leave the cyclopropane ring intact, allowing for the synthesis of diverse derivatives such as esters and amides, which can serve as important intermediates for pharmaceuticals or materials science. researchgate.netnih.gov

The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. masterorganicchemistry.com

Alternatively, esterification can be achieved under basic conditions. For example, reacting the corresponding carboxylate salt (formed by deprotonation with a base like potassium carbonate) with an alkyl halide, such as (bromomethyl)naphthalene, in a solvent like acetone (B3395972) provides a direct route to the desired ester. prepchem.com

Table 3: Representative Esterification Methods

| Method | Reagents | Conditions | Byproduct | Reference(s) |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often in excess alcohol | Water | masterorganicchemistry.com |

| Alkylation of Carboxylate | Alkyl Halide (e.g., a bromomethylnaphthalene), Base (e.g., K₂CO₃) | Solvent (e.g., Acetone), Heat | Halide Salt (e.g., KBr) | prepchem.com |

The formation of an amide bond from the carboxylic acid moiety is another crucial transformation, often employed in the synthesis of biologically active molecules. msu.ru Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated".

A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. google.com

Alternatively, a wide variety of peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like triethylamine, promote the condensation by forming a highly reactive O-acylisourea intermediate that is then displaced by the amine nucleophile. researchgate.net This methodology is broadly applicable and allows for the coupling of this compound with various amines, including amino acid esters, to create peptide analogues. researchgate.net Biocatalytic methods using enzymes like lipases also present a green alternative for amidation. researchgate.netnih.gov

Table 4: Common Amidation and Peptide Coupling Reagents

| Activation Method | Reagent(s) | Typical Amine Substrate | Key Features | Reference(s) |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Primary/Secondary Amines, Ammonia | Highly reactive, may not be suitable for sensitive substrates | google.com |

| Carbodiimide Coupling | EDC, DCC | Primary/Secondary Amines, Amino Acid Esters | Mild conditions, widely used in peptide synthesis | researchgate.net |

| Enzyme Catalysis | Lipase (e.g., Candida antarctica) | Alkyl Amines | Green chemistry, non-solvent systems possible | researchgate.net |

Decarboxylation Pathways and Radical Formation

The decarboxylation of this compound can be initiated through several pathways, most notably thermal and photochemical methods, both of which can lead to the formation of radical intermediates. The specific pathway and the nature of the resulting intermediates are influenced by the reaction conditions.

Thermal Decarboxylation:

Thermal decarboxylation of cyclopropane carboxylic acids can proceed through a mechanism involving the initial opening of the cyclopropane ring. arkat-usa.org This ring-opening is a facile process due to the inherent strain of the three-membered ring, especially when adjacent to stabilizing groups like the naphthalene ring and the carboxylic acid. The cleavage of the 1,2-bond of the cyclopropane ring can lead to the formation of a diradical intermediate. This diradical can then undergo further rearrangement and ultimately lose carbon dioxide. For α-(carbonyl)cyclopropane carboxylic acids, it has been proposed that ring opening to an α-allyl-β-keto acid system can occur, followed by decarboxylation. arkat-usa.org

In the case of this compound, a plausible thermal decarboxylation pathway involves the homolytic cleavage of the C1-C2 bond of the cyclopropane ring to form a diradical. The stability of this diradical would be influenced by the adjacent naphthalene and carboxyl groups. Subsequent loss of CO2 would generate a naphthyl-substituted cyclopropyl radical or a ring-opened radical species.

Photoredox-Catalyzed Decarboxylation:

Visible-light photoredox catalysis has emerged as a powerful and mild method for the decarboxylation of carboxylic acids to generate radical intermediates. sioc.ac.cnprinceton.edunih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govnih.govscilit.comnih.gov This process typically involves the single-electron oxidation of a carboxylate to a carboxyl radical, which then rapidly undergoes decarboxylation to form a carbon-centered radical. princeton.edubham.ac.uk

For this compound, the reaction would likely proceed via the following steps:

Formation of the Carboxylate: In the presence of a base, the carboxylic acid is deprotonated to form the corresponding carboxylate.

Single-Electron Transfer (SET): The excited state of a photocatalyst oxidizes the carboxylate, generating a carboxyl radical.

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes CO2 to form a 2-(naphthalen-2-yl)cyclopropyl radical.

The generated radical can then participate in various subsequent transformations, depending on the reaction conditions and the presence of other reagents. sioc.ac.cnbham.ac.uknih.govmdpi.com

| Decarboxylation Method | Proposed Intermediate | Key Features |

| Thermal | Diradical | Ring opening precedes decarboxylation. arkat-usa.org |

| Photoredox-Catalyzed | Carbon-centered radical | Mild conditions, initiated by single-electron transfer. sioc.ac.cnprinceton.edu |

Reactivity of the Naphthalene Substituent

The presence of the 2-(cyclopropane-1-carboxylic acid) substituent on the naphthalene ring influences the reactivity of the aromatic system in various substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic Aromatic Substitution (EAS):

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.org When a deactivating group is present at the 2-position, electrophilic attack is generally directed to the other ring, primarily at the 5 and 8 positions. Conversely, an activating group at the 2-position would direct incoming electrophiles to the 1 and 3 positions. vpscience.org Given the opposing electronic effects of the cyclopropyl and carboxylic acid moieties, the precise regiochemical outcome of EAS on this compound would likely be a mixture of products and would be sensitive to the specific reaction conditions.

| Substituent Effect | Predicted Position of Electrophilic Attack |

| Activating group at C2 | C1, C3 |

| Deactivating group at C2 | C5, C8 |

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common for naphthalene derivatives unless the ring is activated by strongly electron-withdrawing groups. elsevierpure.com The carboxylic acid group on the cyclopropane substituent is electron-withdrawing; however, its effect on the naphthalene ring may not be sufficient to facilitate SNA_r under standard conditions. For SNA_r to occur, a good leaving group on the naphthalene ring would be required, and the reaction would likely need forcing conditions or the presence of additional, more strongly electron-withdrawing substituents on the aromatic system.

Functionalization of the Naphthalene Moiety for Derivatization

The naphthalene ring of this compound can be functionalized to create a variety of derivatives. nih.govnih.gov Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, and acyl groups. The position of this functionalization will be dictated by the directing effects of the existing substituent as discussed above.

Subsequent transformations of these newly introduced functional groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functionalities. Halogenated derivatives can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

| Reaction | Reagents | Potential Functional Group Introduced |

| Nitration | HNO3/H2SO4 | -NO2 |

| Halogenation | Br2, Cl2 | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | -C(O)R |

Photoredox-Catalyzed Transformations and Radical Mechanism Investigations

Photoredox catalysis provides a versatile platform for the transformation of this compound, primarily through the generation of radical intermediates. princeton.edunih.govsemanticscholar.orgresearchgate.netrsc.orgnih.govnih.govscilit.comnih.govresearchgate.netnih.gov As discussed in section 4.2.3, decarboxylation under photoredox conditions can generate a 2-(naphthalen-2-yl)cyclopropyl radical. This radical can then undergo a variety of subsequent reactions.

Radical Addition and Cyclization:

The generated radical can add to activated alkenes or alkynes in intermolecular or intramolecular fashion. nih.govresearchgate.net For instance, in the presence of a suitable Michael acceptor, a Giese-type addition could occur. Intramolecular cyclization could also be envisioned if a suitable radical acceptor is present elsewhere in the molecule or is introduced as part of a derivative.

Deconstruction-Reconstruction Strategies:

Recent studies have shown that aryl cyclopropanes can undergo a deconstruction-reconstruction strategy under cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. nih.gov This approach involves the ring-opening of the cyclopropane, followed by the introduction of a new functional group and subsequent ring-closure. While this has been demonstrated for acylation, similar strategies could potentially be applied to this compound for other functionalizations.

Mechanistic investigations into these photoredox-catalyzed transformations often involve control experiments such as radical scavenging experiments and luminescence quenching studies to confirm the involvement of radical intermediates and the quenching of the photocatalyst's excited state. semanticscholar.org

Stereochemical Outcomes and Regioselectivity in Chemical Reactions

The stereochemistry and regioselectivity of reactions involving this compound are critical aspects that determine the structure of the products.

Stereochemistry:

The cyclopropane ring of this compound contains two stereocenters (C1 and C2). Therefore, the molecule can exist as a mixture of stereoisomers. Reactions that proceed through a radical intermediate at one of these stereocenters may lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. However, in some cases, the stereochemistry can be controlled or retained, depending on the reaction mechanism and conditions. For example, in some radical-polar crossover reactions, the stereoselectivity at a pyrrolidine (B122466) stereocenter was low, which is consistent with a radical process. nih.gov

Regioselectivity:

The regioselectivity of reactions involving the cyclopropane ring is often dictated by the electronic nature of the substituents. In the case of donor-acceptor cyclopropanes, ring-opening reactions can be highly regioselective. scispace.comacs.orgrsc.orgnih.gov The 2-(naphthalen-2-yl) group can be considered a donor, while the carboxylic acid is an acceptor. In Lewis acid-catalyzed ring-opening reactions with nucleophiles, the nucleophile typically attacks the carbon bearing the donor group.

In transition metal-catalyzed ring-opening reactions, the regioselectivity can be controlled by the choice of catalyst and ligands. For example, Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids has been shown to be highly regioselective. acs.org

| Reaction Type | Controlling Factors | General Outcome |

| Radical Reactions | Nature of the radical intermediate | Potential for loss of stereochemistry. nih.gov |

| Lewis Acid-Catalyzed Ring Opening | Electronic nature of substituents | Nucleophilic attack at the carbon bearing the donor group. acs.org |

| Transition Metal-Catalyzed Ring Opening | Catalyst and ligands | High regioselectivity can be achieved. acs.org |

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Synthesis of Ester and Amide Analogues for Structure-Reactivity Studies

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of a diverse library of ester and amide analogues. These modifications are crucial for probing how changes in lipophilicity, hydrogen bonding capability, and steric bulk influence the molecule's interactions with biological targets or its material properties.

Esterification: Esters are commonly synthesized to enhance cell permeability and alter solubility. Standard methods for converting 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid to its corresponding esters include:

Fischer-Speier Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis.

Alkylation of Carboxylate Salts: Treatment of the carboxylate salt of the acid with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. A reported synthesis of a related compound, cyclopropane (B1198618) carboxylic acid (6-methyl-2-naphthyl)methyl ester, involves reacting the carboxylic acid with 6-methyl-2-(bromomethyl)naphthalene in the presence of potassium carbonate in acetone (B3395972). prepchem.com

Amidation: Amide analogues introduce a hydrogen bond donor and can significantly alter the molecule's conformation and binding affinities. The synthesis of amides from the parent carboxylic acid typically involves a two-step, one-pot procedure. rsc.org First, the carboxylic acid is activated, often by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. nih.gov This method is highly versatile, allowing for the introduction of a wide array of substituents. nih.gov

| Derivative Type | Reagents | Resulting Functional Group | Purpose of Modification |

| Methyl Ester | Methanol, H₂SO₄ | -COOCH₃ | Increase lipophilicity, simple steric probe |

| Ethyl Ester | Ethanol, H₂SO₄ | -COOCH₂CH₃ | Further increase lipophilicity |

| Benzyl Ester | Benzyl alcohol, DCC | -COOCH₂Ph | Introduce aromatic stacking potential |

| N-propyl Amide | 1. SOCl₂, 2. Propylamine | -CONHCH₂CH₂CH₃ | Introduce H-bond donor, increase chain length |

| N-phenyl Amide | 1. SOCl₂, 2. Aniline | -CONHPh | Introduce rigidity and aromatic interactions |

| Morpholine Amide | 1. EDCI, HOBt, 2. Morpholine | -CON(CH₂CH₂)₂O | Improve aqueous solubility and metabolic stability |

Modifications on the Naphthalene (B1677914) Ring System

Altering the electronic properties and substitution pattern of the naphthalene ring is a key strategy for modulating the molecule's activity and function.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the naphthalene ring can significantly impact the molecule's electron density, polarity, and reactivity. These modifications are typically introduced on a precursor molecule, such as a substituted 2-vinylnaphthalene (B1218179), prior to the cyclopropanation step.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic system.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the ring's electron density.

The position of these substituents is critical, as naphthalene undergoes electrophilic substitution at different positions based on reaction conditions (kinetic vs. thermodynamic control).

| Substituent Type | Example Group | Effect on Naphthalene Ring | Potential Synthetic Precursor |

| Electron-Donating | Methoxy (-OCH₃) | Increases electron density, activates the ring | 6-Methoxy-2-vinylnaphthalene |

| Electron-Donating | Methyl (-CH₃) | Increases electron density (hyperconjugation) | 6-Methyl-2-vinylnaphthalene |

| Electron-Withdrawing | Chloro (-Cl) | Decreases electron density, deactivates the ring | 6-Chloro-2-vinylnaphthalene |

| Electron-Withdrawing | Nitro (-NO₂) | Strongly decreases electron density | 6-Nitro-2-vinylnaphthalene |

Bi-naphthalene Derivatives: The synthesis of analogues containing a bi-naphthalene moiety introduces an element of axial chirality and significantly expands the steric profile of the molecule. A potential synthetic route could involve a Suzuki or other palladium-catalyzed cross-coupling reaction between a halogenated this compound ester and a naphthaleneboronic acid.

Cyclopropane Ring Modifications

Direct functionalization of the cyclopropane ring offers a route to analogues with altered stereochemistry and reactivity.

Adding substituents directly to the three-membered ring can influence its stability and steric interactions.

Alkyl Substitution: The introduction of alkyl groups, such as a methyl group, can be achieved through various cyclopropanation strategies. For instance, reacting 2-vinylnaphthalene with the Simmons-Smith reagent generated from diiodomethane (B129776) provides the parent cyclopropane, while using 1,1-diiodoethane (B1619546) could yield a methyl-substituted cyclopropane.

Halogen Substitution: Halogen atoms can be incorporated onto the ring, often by using halogenated carbene precursors in the cyclopropanation step. For example, the reaction of 2-vinylnaphthalene with dibromocarbene (generated from bromoform (B151600) and a strong base) would yield a gem-dibromocyclopropane derivative. In some natural product biosyntheses, halogenation of a substrate is a key step that facilitates the subsequent intramolecular cyclization to form a cyclopropane ring. escholarship.orgnih.gov

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms, particularly for processes involving the opening of the cyclopropane ring. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can trace the fate of atoms and determine which bonds are broken and formed during a reaction. rsc.orgrsc.org

For instance, if this compound were subjected to acid-catalyzed ring-opening in a deuterated solvent (e.g., D₂O), the position of deuterium incorporation in the resulting product would provide insight into the reaction mechanism. rsc.orgrsc.org If a corner-protonated cyclopropane intermediate is formed, the regiochemistry and stereochemistry of the deuterium addition can help distinguish between different possible pathways. researchgate.netresearchgate.net Such studies are crucial for understanding the fundamental reactivity of the cyclopropane ring within this molecular framework. acs.org

Preparation of Chiral Enantioenriched Derivatives for Stereochemical Investigations

The synthesis of enantioenriched derivatives of this compound is crucial for investigating the stereochemical aspects of its biological activity and for its application as a chiral building block in organic synthesis. Methodologies to achieve enantiomeric enrichment primarily involve two key strategies: the resolution of a racemic mixture and asymmetric synthesis.

A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric esters using a chiral auxiliary. This approach relies on the principle that diastereomers possess different physical properties, allowing for their separation by standard laboratory techniques such as chromatography or crystallization. A well-documented chiral auxiliary for this purpose is L-(−)-menthol. beilstein-journals.org The racemic this compound can be esterified with L-(−)-menthol to yield a mixture of diastereomeric menthyl esters. These diastereomers can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. beilstein-journals.org

Another strategy involves the use of chiral resolving agents to form diastereomeric salts. For instance, diastereoselective crystallization with a chiral amine, such as (+)-dehydroabeitylamine, has been successfully employed for the enantiomeric enrichment of cyclopropane carboxylic acids. researchgate.net

Asymmetric cyclopropanation represents a more direct route to enantioenriched cyclopropane derivatives. This method establishes the desired stereochemistry during the formation of the cyclopropane ring. Chiral catalysts, often based on transition metals like rhodium or copper with chiral ligands, can be employed to catalyze the reaction between a naphthalene-containing alkene and a diazoacetate derivative, yielding the cyclopropyl (B3062369) ester with high enantioselectivity. researchgate.netrochester.edu

Furthermore, enzymatic resolutions offer a powerful tool for obtaining chiral carboxylic acids and their esters. mdpi.com Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed acid in enantioenriched forms. This biocatalytic approach is often characterized by high enantioselectivity under mild reaction conditions.

For stereochemical investigations, the carboxylic acid can be converted into various derivatives, such as amides. For example, the synthesis of a tert-butyl amide derivative has been reported for a similar bromo-methyl-naphthalenyl-cyclopropane-carboxylic acid, which was achieved by treating the carboxylic acid with oxalyl chloride to form the acid chloride, followed by reaction with tert-butylamine. nih.gov Such derivatization can be useful for X-ray crystallographic analysis to unambiguously determine the absolute configuration of the chiral centers.

The table below summarizes potential methods for the preparation of chiral enantioenriched derivatives of this compound based on established chemical principles.

| Method | Description | Key Reagents/Techniques | Expected Outcome |

| Chiral Resolution via Diastereomeric Esters | Esterification of the racemic acid with a chiral alcohol to form separable diastereomers. | L-(−)-menthol, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) for esterification; Preparative HPLC for separation. | Separated diastereomeric esters, which can be hydrolyzed to yield the individual enantiomers of the carboxylic acid. |

| Asymmetric Cyclopropanation | Direct synthesis of an enantioenriched cyclopropane ester from an alkene and a diazo compound using a chiral catalyst. | Naphthalenyl-substituted alkene, ethyl diazoacetate, Chiral Rh(II) or Cu(I) catalyst. | Enantioenriched cyclopropane ester, which can be hydrolyzed to the corresponding carboxylic acid. |

| Enzymatic Kinetic Resolution | Selective enzymatic hydrolysis of one enantiomer of a racemic ester derivative. | Racemic ester of the target acid, Lipase (e.g., Amano PS), buffer solution. | Enantioenriched ester and the corresponding enantioenriched carboxylic acid of the opposite configuration. |

| Derivatization for Analysis | Conversion of the enantioenriched carboxylic acid to a crystalline derivative for stereochemical determination. | Oxalyl chloride, tert-butylamine. | Crystalline amide derivative suitable for X-ray crystallography. |

Theoretical and Computational Chemistry Studies on 2 Naphthalen 2 Yl Cyclopropane 1 Carboxylic Acid

Electronic Structure Calculations

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid, these calculations would reveal how the electron density is distributed and how this distribution governs the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. ucsb.edu

For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring, which is a characteristic feature of polycyclic aromatic hydrocarbons. researchgate.netsamipubco.com This suggests that the naphthalene moiety is the primary site for electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the cyclopropane (B1198618) ring, with the carbon atom of the carboxyl group being a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. rsc.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors Calculated using DFT (B3LYP/6-31G) in the gas phase. Values are illustrative.*

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.20 | Indicates high kinetic stability |

| Electronegativity (χ) | 3.55 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.60 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 2.42 | Propensity to accept electrons |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). wuxiapptec.com

For this compound, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophiles and hydrogen bond donors. nih.govlibretexts.org A region of high positive potential would be located around the acidic hydrogen of the carboxyl group, confirming its role as a proton donor. pearson.com The naphthalene ring would exhibit a delocalized π-electron cloud with moderately negative potential, while the C-H bonds would show regions of weakly positive potential. nih.gov This information is crucial for understanding non-covalent interactions, such as how the molecule might bind to a biological receptor.

Table 2: Illustrative Partial Atomic Charges (Mulliken Population Analysis) Values are hypothetical and serve to illustrate expected charge distribution.

| Atom | Illustrative Partial Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (C=O) | -0.45 |

| Hydroxyl Oxygen (O-H) | -0.50 |

| Carbonyl Carbon (C=O) | +0.60 |

| Acidic Hydrogen (O-H) | +0.35 |

| Naphthalene Carbons (average) | -0.10 to +0.05 |

Molecular Dynamics (MD) Simulations for Conformational Flux and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. aip.org For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the cyclopropane and naphthalene rings. aip.org

Reaction Mechanism Modeling via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. researchgate.net

For this molecule, a potential reaction pathway of interest is the ring-opening of the strained cyclopropane ring. researchgate.net Due to its high ring-strain energy, the cyclopropane moiety can undergo cleavage under certain conditions. rsc.org Transition state calculations could model this process, for example, by determining the energy barrier for the homolytic or heterolytic cleavage of a C-C bond within the ring. Such calculations would reveal whether the ring-opening is a concerted or stepwise process and how substituents on the naphthalene ring might influence the activation energy. rsc.org Another relevant reaction could be decarboxylation, and calculations could determine the transition state structure and energy for the loss of CO2.

Table 3: Hypothetical Activation Energies for a Potential Reaction Illustrative data for a hypothetical cyclopropane ring-opening reaction.

| Reaction Step | Activation Free Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|

| C1-C2 Bond Cleavage (TS1) | +25.5 | Initial ring-opening step |

| Intermediate Rearrangement (TS2) | +15.2 | Conformational change of the ring-opened intermediate |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This approach is predictive, allowing for the design of new, more potent analogues. A QSAR study on analogues of this compound would involve synthesizing a library of related compounds, for instance, with different substituents (e.g., -Cl, -OCH3, -NO2) at various positions on the naphthalene ring.

The biological activity of each compound would be measured, and computational methods would be used to calculate a range of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the observed activity.

An illustrative QSAR equation might look like: log(1/IC50) = 0.75 * LogP - 1.2 * E(LUMO) + 0.4 * MR + 2.1

Where:

IC50 is the concentration for 50% inhibition (a measure of activity).

LogP is the partition coefficient, representing hydrophobicity.

E(LUMO) is the energy of the LUMO, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

Such a model could reveal, for example, that increasing hydrophobicity and decreasing the LUMO energy enhances the desired biological activity.

Prediction of Thermodynamic and Kinetic Parameters for Reactions

DFT and other quantum mechanical methods can accurately predict key thermodynamic and kinetic parameters for chemical reactions. nih.gov Thermodynamic properties like the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated for the reactant, products, and transition states. mdpi.com

Table 4: Hypothetical Thermodynamic Data for a Reaction at 298.15 K

| Parameter | Value | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔHr) | -15.5 kcal/mol | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔGr) | -12.1 kcal/mol | Spontaneous reaction |

| Entropy of Reaction (ΔSr) | -11.4 cal/(mol·K) | Increase in order |